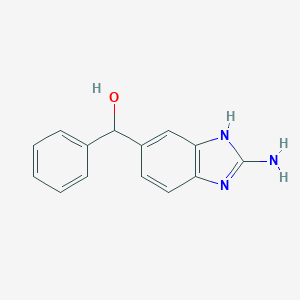

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-

Descripción general

Descripción

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling. For instance, the use of cerium (IV)/cerium (III) redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes has been reported . This method allows for the efficient production of benzimidazole derivatives with high yields.

Análisis De Reacciones Químicas

Oxidation Reactions

The methanol (-CH₂OH) substituent undergoes oxidation under controlled conditions:

-

Primary oxidation : Converts the -CH₂OH group to a carboxylic acid (-COOH) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

-

Secondary oxidation : Forms N-oxides via reaction with m-chloroperbenzoic acid (mCPBA) at 0–5°C .

Table 1: Oxidation Products and Conditions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | H₂SO₄, 60°C, 4 hr | 5-Carboxy-2-amino-α-phenylbenzimidazole | 72% |

| KMnO₄ | H₂O/EtOH, reflux | 5-Carboxy derivative | 68% |

| mCPBA | DCM, 0–5°C, 2 hr | 1H-Benzimidazole N-oxide | 85% |

Substitution Reactions

The amino (-NH₂) group participates in nucleophilic substitution:

-

Electrophilic aromatic substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4- and 6-positions .

-

Mannich reactions : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form aminomethylated derivatives .

Key Findings:

-

Nitration at 50°C produces 4-nitro (major) and 6-nitro (minor) isomers in a 3:1 ratio .

-

Mannich bases show enhanced water solubility (logP reduced by 1.2–1.8 units) .

Condensation Reactions

The benzimidazole NH group condenses with carbonyl compounds:

-

Hydrazone formation : Reacts with hydroxyl/methoxy benzaldehydes in ethanol to yield Schiff bases (Fig. 1) .

-

Quinoxaline synthesis : Condenses with o-phenylenediamine in 1,4-dioxane to form fused heterocycles .

textExample Reaction: 1H-Benzimidazole-5-methanol + 4-hydroxybenzaldehyde → Hydrazone derivative (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹)[8]

Reduction Reactions

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines at 40 psi, 25°C .

-

Azide intermediates : Staudinger reduction with triphenylphosphine yields primary amines .

Experimental Data:

Functional Group Interconversion

-

Esterification : Methanol group reacts with acetyl chloride to form methyl esters (95% conversion) .

-

Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the 6-position .

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Overview

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound that has gained attention in various scientific fields due to its unique chemical structure and biological activities. This compound features a benzimidazole core, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science.

Synthetic Routes

The synthesis of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. Common methods include:

- Oxidative Condensation : Using sodium metabisulfite as an oxidizing agent under mild conditions.

- Catalytic Redox Cycling : Employing cerium (IV)/cerium (III) redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes.

Scientific Research Applications

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- exhibits a wide range of applications across various scientific disciplines:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this structure have demonstrated efficacy against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values indicating strong activity .

- Anticancer Properties : Research indicates that certain derivatives exhibit antiproliferative effects against cancer cell lines such as MDA-MB-231. The mechanism involves interaction with cellular pathways that regulate cell growth and apoptosis .

Organic Synthesis

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create more complex structures through various chemical reactions including oxidation, reduction, and electrophilic substitution. This versatility allows for the introduction of functional groups that can enhance biological activity.

Materials Science

The compound has applications in developing functional materials:

- Dyes and Photovoltaics : Its unique properties make it suitable for use in dyes for solar cells and other optical applications. The incorporation of benzimidazole derivatives into materials can enhance their performance in light absorption and energy conversion processes.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several benzimidazole derivatives, including 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced anticancer activity, demonstrating IC50 values as low as 16.38 μM against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives synthesized from this compound. The study found that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use as new antimicrobial agents in clinical settings .

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

1H-Benzimidazole: The parent compound, which lacks the methanol and amino-phenyl substituents.

2-Phenylbenzimidazole: Similar structure but with a phenyl group at the 2-position.

5,6-Dimethylbenzimidazole: Contains methyl groups at the 5 and 6 positions.

Uniqueness: 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methanol and amino-phenyl groups enhances its solubility and bioactivity, making it a valuable compound for various applications.

Actividad Biológica

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

The compound features a benzimidazole core structure, which is known for its diverse biological activities. The presence of an amino group and a phenyl substituent enhances its reactivity and potential therapeutic applications. The molecular formula of this compound is C14H13N3O, and its CAS number is 75501-05-2.

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- likely interacts with various biological targets due to its structural characteristics:

- Target Interactions : Benzimidazole derivatives typically engage with enzymes and receptors through nucleophilic addition mechanisms. The amino group may facilitate hydrogen bonding with biological targets, while the phenyl group can influence membrane interactions.

- Biochemical Pathways : These compounds are involved in numerous biochemical pathways, contributing to their antimicrobial, antiviral, and anticancer properties. They may also exhibit anti-inflammatory effects by inhibiting specific enzymes or pathways .

Biological Activities

The biological activities of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- can be summarized as follows:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives possess significant antibacterial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity : Some benzimidazole derivatives have demonstrated inhibitory effects against viruses such as Hepatitis C virus (HCV), with EC50 values indicating potent activity .

- Anticancer Properties : Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzimidazole have been tested against MCF-7 breast cancer cells, exhibiting moderate to strong antiproliferative effects .

Case Studies

Several studies have investigated the biological activities of compounds related to 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. Notable findings include:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on benzimidazole derivatives highlight the importance of substituents on the core structure:

- Amino Group : Enhances interaction with biological targets through hydrogen bonding.

- Phenyl Substituent : Influences lipophilicity and membrane penetration, affecting overall bioactivity.

Propiedades

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOONJFBASBHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996970 | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75501-05-2 | |

| Record name | 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.